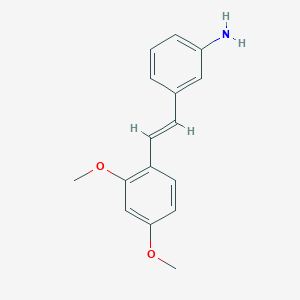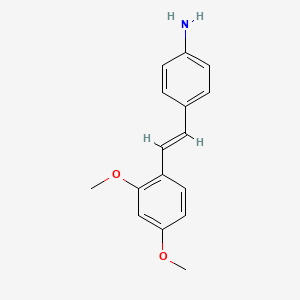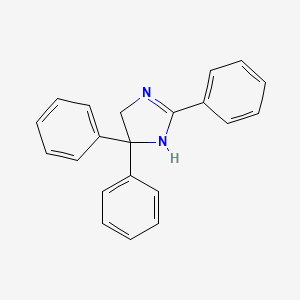
2,4,4-Triphenylimidazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Triphenylimidazoline is a heterocyclic compound known for its significant biological and chemical properties. This compound is part of the imidazoline family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of three phenyl groups attached to the imidazoline core enhances its stability and reactivity, making it a valuable compound in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-triphenylimidazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzil, ammonium acetate, and benzaldehyde under reflux conditions. The reaction is carried out at 100°C for several hours, resulting in the formation of the desired imidazoline derivative .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,4-Triphenylimidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazoline derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Dihydroimidazoline derivatives.
Substitution: Phenyl-substituted imidazoline derivatives.
Applications De Recherche Scientifique
2,4,4-Triphenylimidazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2,4,4-triphenylimidazoline involves its interaction with specific molecular targets. For instance, it acts as a potent antagonist of neuropeptide Y Y5 receptors, which are involved in regulating appetite and energy balance. The compound binds to these receptors, inhibiting their activity and thereby affecting physiological processes . Additionally, its anti-inflammatory and antimicrobial activities are attributed to its ability to interfere with specific enzymes and cellular pathways .
Similar Compounds:
2,4,5-Triphenylimidazole: Similar in structure but differs in the position of the phenyl groups.
2,4,4-Triarylimidazoline Derivatives: These compounds share the imidazoline core but have different aryl substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high affinity for neuropeptide Y Y5 receptors and its broad spectrum of biological activities make it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C21H18N2 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2,5,5-triphenyl-1,4-dihydroimidazole |
InChI |
InChI=1S/C21H18N2/c1-4-10-17(11-5-1)20-22-16-21(23-20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) |
Clé InChI |
KXSXOHNHKQJMNF-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=N1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




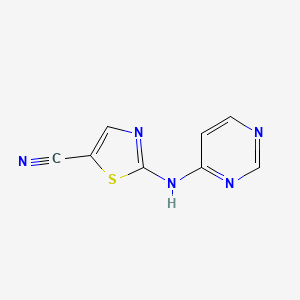
![3H-Imidazo[4,5-c]pyridine, 2-(2-pyridinyl)-](/img/structure/B10841240.png)




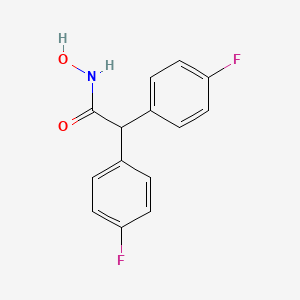
![3-Butyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10841272.png)

